molecular formula C5H10FNO B13700267 4-Fluoro-1-methylpyrrolidin-3-ol

4-Fluoro-1-methylpyrrolidin-3-ol

Cat. No.: B13700267
M. Wt: 119.14 g/mol
InChI Key: VDOLWAQYIDIFME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methylpyrrolidin-3-ol typically involves the fluorination of pyrrolidine derivatives. One common method is the electrophilic fluorination of N-methylpyrrolidine using fluorinating agents such as xenon difluoride or elemental fluorine under controlled conditions . The reaction conditions must be carefully managed to avoid over-fluorination and to achieve the desired regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The use of safer and more efficient fluorinating agents, as well as continuous flow reactors, can enhance the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of fluorinated or non-fluorinated derivatives .

Scientific Research Applications

4-Fluoro-1-methylpyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-1-methylpyrrolidin-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

4-fluoro-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C5H10FNO/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3H2,1H3

InChI Key

VDOLWAQYIDIFME-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)F)O

Origin of Product

United States

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